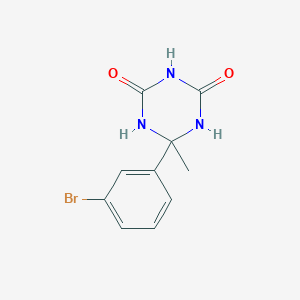
6-(3-Bromophenyl)-6-methyl-1,3,5-triazinane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-Bromophenyl)-6-methyl-1,3,5-triazinane-2,4-dione is a chemical compound that belongs to the class of triazinane derivatives. This compound is characterized by the presence of a bromophenyl group and a methyl group attached to a triazinane ring. Triazinane derivatives are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Bromophenyl)-6-methyl-1,3,5-triazinane-2,4-dione typically involves the reaction of 3-bromobenzylamine with cyanuric chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the triazinane ring. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
6-(3-Bromophenyl)-6-methyl-1,3,5-triazinane-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction Reactions: Reduction of the triazinane ring can lead to the formation of partially or fully reduced triazinane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.
Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, are used under acidic or basic conditions.
Reduction Reactions: Reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted triazinane derivatives, depending on the nucleophile used.
Oxidation Reactions: Products include oxides or hydroxylated derivatives of the original compound.
Reduction Reactions: Products include partially or fully reduced triazinane derivatives.
科学研究应用
6-(3-Bromophenyl)-6-methyl-1,3,5-triazinane-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Agriculture: It is explored as a potential agrochemical for pest control and plant growth regulation.
Materials Science: The compound is studied for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of 6-(3-Bromophenyl)-6-methyl-1,3,5-triazinane-2,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation.
Pathways Involved: The compound can affect various biochemical pathways, including those related to cell signaling, apoptosis, and oxidative stress. Its bromophenyl group can enhance its binding affinity to specific targets, leading to increased biological activity.
相似化合物的比较
Similar Compounds
6-(4-Bromophenyl)-6-methyl-1,3,5-triazinane-2,4-dione: Similar in structure but with the bromine atom at the para position.
6-(3-Chlorophenyl)-6-methyl-1,3,5-triazinane-2,4-dione: Similar in structure but with a chlorine atom instead of bromine.
6-(3-Bromophenyl)-6-ethyl-1,3,5-triazinane-2,4-dione: Similar in structure but with an ethyl group instead of a methyl group.
Uniqueness
6-(3-Bromophenyl)-6-methyl-1,3,5-triazinane-2,4-dione is unique due to the specific positioning of the bromophenyl and methyl groups on the triazinane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.
属性
CAS 编号 |
917806-19-0 |
|---|---|
分子式 |
C10H10BrN3O2 |
分子量 |
284.11 g/mol |
IUPAC 名称 |
6-(3-bromophenyl)-6-methyl-1,3,5-triazinane-2,4-dione |
InChI |
InChI=1S/C10H10BrN3O2/c1-10(6-3-2-4-7(11)5-6)13-8(15)12-9(16)14-10/h2-5H,1H3,(H3,12,13,14,15,16) |
InChI 键 |
DISQMAJNMLYAAG-UHFFFAOYSA-N |
规范 SMILES |
CC1(NC(=O)NC(=O)N1)C2=CC(=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


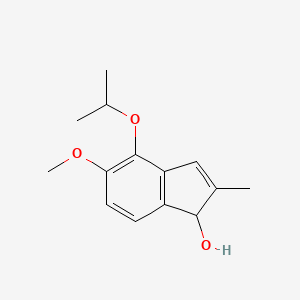
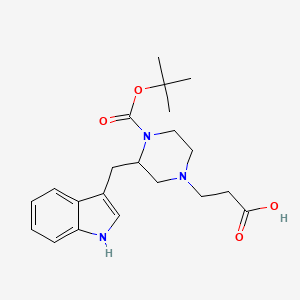
![[1,1'-Biphenyl]-2-carbonitrile, 2'-benzoyl-](/img/structure/B14179866.png)
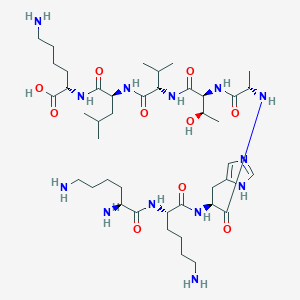
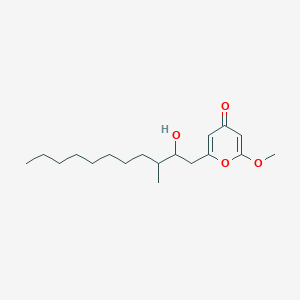
![4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-phenylpyridin-1-ium](/img/structure/B14179878.png)

![1H-Indazole-3-carboxamide, 1-[(2,4-dichlorophenyl)methyl]-](/img/structure/B14179918.png)
![2-[5-(3-Methylphenyl)-1-(2-methylpropyl)-1H-indol-3-yl]acetamide](/img/structure/B14179926.png)

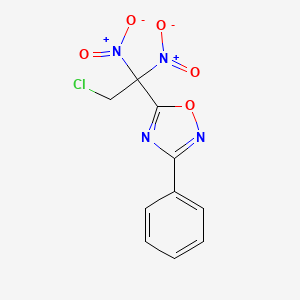
![methyl 6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanoate](/img/structure/B14179937.png)
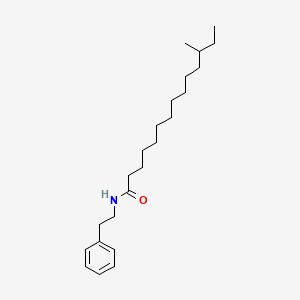
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14179945.png)
